3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

Molecular Structure and Identification

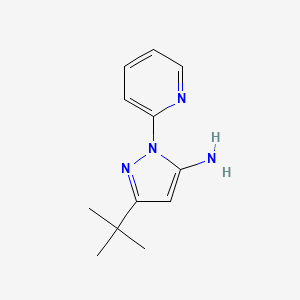

3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is characterized by a complex heterocyclic structure featuring both pyrazole and pyridine ring systems. The compound possesses a molecular formula of C₁₂H₁₆N₄, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms within its molecular framework. The molecular weight of this compound has been consistently reported as 216.28 to 216.29 grams per mole across multiple chemical databases.

The structural architecture of this compound consists of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2, with a tert-butyl substituent attached at position 3 and an amino group at position 5. The pyrazole ring is further connected to a pyridine ring system through a direct bond at the nitrogen atom in position 1 of the pyrazole ring. This unique structural arrangement creates a bicyclic system that contributes to the compound's distinct chemical and physical properties.

The compound has been assigned the Chemical Abstracts Service registry number 862368-62-5, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine, reflecting its systematic nomenclature based on the parent pyrazole ring structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₄ | |

| Molecular Weight | 216.28-216.29 g/mol | |

| Chemical Abstracts Service Number | 862368-62-5 | |

| InChI Key | GUULKYKPJKFSFK-UHFFFAOYSA-N |

Physical Properties

The physical properties of this compound reflect its heterocyclic structure and the presence of multiple nitrogen atoms within the molecular framework. The compound exhibits a calculated density of 1.147 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement. This density value suggests that the compound exists as a moderately dense solid under standard conditions.

The boiling point of the compound has been computationally determined to be 378.054 degrees Celsius at 760 millimeters of mercury pressure. This relatively high boiling point is consistent with the presence of nitrogen-containing heterocycles and the potential for intermolecular hydrogen bonding interactions involving the amino group and the nitrogen atoms in the ring systems. The elevated boiling point also indicates strong intermolecular forces that must be overcome during the phase transition from liquid to gas.

The flash point of this compound has been calculated as 182.441 degrees Celsius. This property is particularly important for handling and storage considerations, as it represents the lowest temperature at which the compound can form an ignitable mixture with air. The relatively high flash point suggests that the compound is relatively stable under normal ambient conditions.

The refractive index of the compound has been calculated as 1.602. This optical property provides insight into the compound's ability to bend light and is related to its molecular polarizability and electron density distribution. The refractive index value is consistent with organic compounds containing aromatic ring systems and multiple nitrogen atoms.

| Physical Property | Value | Conditions |

|---|---|---|

| Density | 1.147 g/cm³ | Calculated value |

| Boiling Point | 378.054°C | 760 mmHg |

| Flash Point | 182.441°C | Calculated value |

| Refractive Index | 1.602 | Calculated value |

Chemical Properties

The chemical properties of this compound are fundamentally influenced by its heterocyclic structure and the presence of multiple functional groups. The compound belongs to the class of organic compounds known as pyrazoles, which are characterized by their five-membered aromatic ring containing two nitrogen atoms. This structural classification places the compound within a family known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The presence of the amino group at position 5 of the pyrazole ring significantly impacts the compound's reactivity profile. Primary amines, such as the one present in this structure, are capable of participating in various chemical reactions including nucleophilic substitution, condensation reactions, and formation of hydrogen bonds. The amino group can act as both a hydrogen bond donor and acceptor, contributing to the compound's potential for intermolecular interactions.

The tert-butyl substituent at position 3 of the pyrazole ring introduces steric bulk and hydrophobic character to the molecule. This bulky alkyl group can influence the compound's solubility characteristics, making it more soluble in organic solvents while potentially reducing water solubility. The tert-butyl group also provides steric protection to the pyrazole ring, potentially affecting the compound's reactivity in certain chemical transformations.

The pyridine ring system connected to the pyrazole core contributes additional nitrogen functionality and aromatic character to the molecule. The pyridine nitrogen can participate in coordination chemistry and can act as a hydrogen bond acceptor. This dual nitrogen-containing heterocyclic system creates a compound with multiple sites for potential chemical interactions and biological activity.

Spectroscopic Characteristics

The spectroscopic properties of this compound provide valuable insights into its molecular structure and electronic characteristics. The compound's Simplified Molecular Input Line Entry System representation has been consistently reported as NC1=CC(C(C)(C)C)=NN1C2=NC=CC=C2 across multiple chemical databases. This notation efficiently describes the connectivity of atoms within the molecule and serves as a standardized method for representing the compound's structure in computational chemistry applications.

The International Chemical Identifier for the compound is InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3. This identifier provides a unique textual representation of the compound's molecular structure that can be used for database searches and structural comparisons. The International Chemical Identifier Key, GUULKYKPJKFSFK-UHFFFAOYSA-N, serves as a shortened version of the full International Chemical Identifier and provides a convenient way to reference the compound in chemical databases.

The aromatic nature of both the pyrazole and pyridine ring systems suggests that the compound would exhibit characteristic absorption bands in nuclear magnetic resonance spectroscopy. The presence of the amino group would likely contribute to specific chemical shift patterns and coupling constants that could be used for structural confirmation and purity assessment. The tert-butyl group would be expected to appear as a distinctive singlet in proton nuclear magnetic resonance spectroscopy due to the equivalent nature of the nine hydrogen atoms in this substituent.

| Spectroscopic Identifier | Value |

|---|---|

| SMILES Notation | NC1=CC(C(C)(C)C)=NN1C2=NC=CC=C2 |

| InChI | InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3 |

| InChI Key | GUULKYKPJKFSFK-UHFFFAOYSA-N |

Properties

IUPAC Name |

5-tert-butyl-2-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUULKYKPJKFSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862368-62-5 | |

| Record name | 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS Number: 862368-62-5) is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this pyrazole derivative, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of 216.282 g/mol. Its structural formula can be represented as:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.

A significant study demonstrated that derivatives of 1H-pyrazole could induce apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity, suggesting their role as effective anticancer agents . The structure–activity relationship (SAR) analysis revealed that modifications in the side chains greatly influence the anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. Compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. For instance, a select group of pyrazole derivatives exhibited significant COX-2 selectivity indices, indicating their potential as anti-inflammatory agents .

In vivo studies using carrageenan-induced rat paw edema models demonstrated that certain pyrazole derivatives significantly reduced inflammation, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial effects of pyrazole compounds have also been investigated. While specific data on this compound is limited, related compounds have displayed broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Variations at the 1-Position

- Pyridin-2-yl vs. The pyridinyl group in 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine enables stronger metal-ligand interactions, as observed in the ZnCl₂ complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1), which exhibits unique phase transitions and fluorescence properties .

- Electron-Withdrawing/Donating Groups: Derivatives like 3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (25e) and 3-tert-butyl-1-(4-isopropylphenyl)-1H-pyrazol-5-amine (25f) demonstrate how para-substituents influence electronic density.

Substituent Variations at the 3-Position

- tert-Butyl vs. Methyl Groups :

The tert-butyl group in this compound provides greater steric bulk compared to methyl-substituted analogs (e.g., 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, 4 ). This bulkiness can improve binding selectivity in enzyme inhibition, as seen in thrombin inhibitors where 3-position substituents critically modulate activity . - Aryl vs. Alkyl Groups :

Compounds like 3-(4-ethylphenyl)-1H-pyrazol-5-amine (15 ) prioritize aromatic interactions in β-lactamase inhibition, whereas the tert-butyl group in the target compound may enhance hydrophobic interactions in biological targets .

Enzyme Inhibition

- Thrombin Inhibition : Pyrazole derivatives with optimized 3-position substituents (e.g., tert-butyl) show enhanced inhibitory activity due to improved hydrophobic pocket binding .

- β-Lactamase Inhibition : The 3-(4-ethylphenyl)-1H-pyrazol-5-amine core in highlights the role of aromatic substituents in enzyme interaction, contrasting with the tert-butyl group’s steric effects.

Fluorescence and Material Science

- The tert-butyl group may further enhance AIE by restricting intramolecular rotation, a hypothesis supported by the phase behavior of L1’s ZnCl₂ complex.

Physical and Spectral Properties

Preparation Methods

Ring Synthesis via Condensation of tert-Butylhydrazine Hydrochloride and 3-Aminocrotononitrile

A widely accepted and environmentally friendly method involves the condensation of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile under basic aqueous conditions at elevated temperature (~90 °C). This method avoids organic solvents and uses inorganic bases such as sodium hydroxide to facilitate the reaction.

-

- tert-Butylhydrazine hydrochloride (solid)

- 3-Aminocrotononitrile (liquid)

- 2 M NaOH aqueous solution

- Temperature: 90 °C

- Reaction time: Several hours until completion

Outcome: Formation of 3-tert-butyl-1H-pyrazol-5-amine as a tan solid with high purity (~97%) after isolation and drying.

Notes: The tert-butyl group acts as a protecting group on the hydrazine nitrogen, facilitating regioselective pyrazole ring formation. The byproduct of deprotection is isobutylene, which is atom-economical and environmentally benign.

Alternative Synthesis via Condensation with Pyridinecarboxaldehyde

An alternative approach involves a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde under mild ambient conditions:

-

- Equimolar amounts of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde are stirred in methanol (HPLC grade) at room temperature for 24 hours.

- Magnesium sulfate is added as a drying agent to drive the condensation reaction.

- After reaction completion, the mixture is filtered, solvent evaporated, and the crude product purified by flash chromatography.

Yield: Approximately 81% of the desired imine intermediate is obtained.

Significance: This method avoids harsh conditions and metal catalysts, providing a clean reaction profile and high atom economy. The imine product can be further reduced to the corresponding amine if desired.

Deprotection and Final Purification

The tert-butyl protecting group on the pyrazole nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in water under reflux), followed by neutralization and recrystallization to yield the free amine.

-

- TFA/water reflux

- Subsequent neutralization with NaOH in ethanol

- Isolation by filtration and drying

Outcome: High purity this compound suitable for further applications.

Data Table: Summary of Key Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | tert-Butylhydrazine hydrochloride + 3-aminocrotononitrile, NaOH, 90 °C, aqueous | 87 | Solvent-free, environmentally friendly |

| Pd-catalyzed amination | 2-Chloropyridine, Pd(dba)₂, Xantphos, TBABr, NaOH, toluene/water, reflux | High | Efficient C-N coupling |

| Condensation with pyridinecarboxaldehyde | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine + 2-pyridinecarboxaldehyde, MeOH, MgSO₄, RT, 24 h | 81 | Metal-free, ambient temperature |

| Deprotection | TFA/water reflux, then NaOH/EtOH | Quantitative | Removes tert-butyl protecting group |

Research Findings and Optimization Notes

The use of tert-butylhydrazine hydrochloride is preferred due to its stability, low toxicity, and ease of handling compared to other hydrazines.

The tert-butyl group serves as a protecting group that is unusually labile under acidic conditions, allowing clean deprotection without harsh reagents.

The palladium-catalyzed amination benefits from the use of Xantphos ligand which stabilizes the catalyst and enhances coupling efficiency.

The condensation method with 2-pyridinecarboxaldehyde provides a mild alternative to metal-catalyzed coupling, with the added advantage of simple purification and high atom economy.

Reaction monitoring by thin-layer chromatography (TLC) and quantitative NMR ensures high purity and yield optimization.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, and how do they influence its reactivity?

- The compound features a pyrazole core substituted with a tert-butyl group at position 3 and a pyridin-2-yl group at position 1. The tert-butyl group enhances steric bulk, potentially stabilizing intermediates in synthesis or modulating interactions in biological systems. The pyridinyl moiety introduces aromaticity and hydrogen-bonding capabilities, which may influence solubility and binding affinity in target applications. Substitution patterns like these are critical for optimizing reactivity and biological efficacy .

Q. What synthetic routes are commonly used to prepare this compound?

- A typical approach involves:

Condensation reactions : Pyrazole ring formation via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones.

Substitution : Introducing the pyridin-2-yl group using coupling reactions (e.g., Buchwald-Hartwig amination) under palladium catalysis.

Functionalization : tert-Butyl groups are often added via alkylation using tert-butyl halides in the presence of a base (e.g., triethylamine) .

- Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and alkyl halides (substitution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., tert-butyl protons at ~1.3 ppm, pyridine aromatic signals at 7–9 ppm).

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 229.3 for CHN) .

- X-ray crystallography : Resolves steric effects of the tert-butyl group and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Reaction path search methods : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation.

- Solvent/base screening : Machine learning models trained on PubChem data identify optimal combinations (e.g., methanol as solvent, triethylamine as base) .

- Example: Computational workflows validated the steric hindrance of the tert-butyl group, guiding the use of bulky ligands in coupling reactions .

Q. How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

- Fluorine/chlorine substitution : Analogs like 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine show altered electronic profiles, enhancing binding to targets like kinases or GPCRs.

- Pyridine vs. benzene rings : Pyridin-2-yl groups improve solubility and π-π stacking compared to phenyl derivatives.

- tert-Butyl vs. cyclobutyl : Bulkier tert-butyl groups improve metabolic stability but may reduce membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Crystallographic analysis : Compare binding modes in protein-ligand complexes to identify off-target interactions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., alkylation).

- Catalyst optimization : Immobilized palladium catalysts reduce metal leaching in coupling reactions.

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy ensures reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.